N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide

GPR40 FFAR1 Full Agonist

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide (CAS 1396792-19-0) is a synthetic benzamide derivative that functions as a full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This compound features a para-trifluoromethyl substitution on the benzamide core and a 3-hydroxy-4,4-dimethylpentyl side chain that contribute to its lipophilicity (XLogP3: 3.5) and steric profile.

Molecular Formula C15H20F3NO2
Molecular Weight 303.325
CAS No. 1396792-19-0
Cat. No. B2754462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
CAS1396792-19-0
Molecular FormulaC15H20F3NO2
Molecular Weight303.325
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C15H20F3NO2/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)
InChIKeyJLLJNXBJQVRHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide (CAS 1396792-19-0): GPR40 Full Agonist Procurement & Differentiation Profile


N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide (CAS 1396792-19-0) is a synthetic benzamide derivative [1] that functions as a full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . This compound features a para-trifluoromethyl substitution on the benzamide core and a 3-hydroxy-4,4-dimethylpentyl side chain that contribute to its lipophilicity (XLogP3: 3.5) and steric profile [1]. GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation stimulates insulin and incretin secretion, making it a validated target for type 2 diabetes mellitus .

Why Generic GPR40 Agonist Substitution Is Not Advisable for N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide


GPR40 agonists encompass a structurally and pharmacologically diverse class ranging from partial agonists such as fasiglifam (TAK-875) to full agonists with varying efficacy ceilings [1]. Within the benzamide subclass alone, modifications to the N-alkyl side chain and aromatic substituents can shift the functional response from partial to full agonism, alter intrinsic efficacy at Gαq versus Gα12 signaling pathways, and change lipophilicity by more than two logP units [1]. Consequently, replacing N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide with another GPR40 agonist or benzamide analog without verifying functional efficacy, target engagement profile, and physicochemical properties risks selecting a compound with fundamentally different pharmacological behavior, as quantified in the evidence below.

Quantitative Differentiation Evidence for N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide vs. Closest Analogs


Functional Selectivity: Full Agonism vs. Partial Agonism at GPR40 Compared to Fasiglifam (TAK-875)

N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide is explicitly characterized as a full agonist of GPR40 . In contrast, the most clinically advanced GPR40 agonist, fasiglifam (TAK-875), is a partial agonist with an EC50 of approximately 14–26 nM in calcium mobilization assays . Full agonism at GPR40 has been shown in the SCO-267 program to drive more efficacious glucose-stimulated insulin secretion (GSIS) than partial agonism, because full agonists engage both Gαq and Gα12 signaling pathways, whereas partial agonists predominantly signal through Gαq alone [1]. This functional difference has direct implications for selecting a tool compound for maximal pathway activation.

GPR40 FFAR1 Full Agonist Type 2 Diabetes Insulin Secretion

Physicochemical Differentiation: Lipophilicity (XLogP3) of N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide vs. Fasiglifam

The computed lipophilicity of the target compound is XLogP3 = 3.5 [1]. In comparison, fasiglifam (TAK-875) has a significantly higher calculated logP (~5.1 based on its large biphenyl-benzofuran-acetic acid structure, molecular weight 524.6 Da) [2]. The ~1.6 logP unit difference indicates that N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide occupies a more favorable lipophilicity range for aqueous solubility and reduced non-specific protein binding, while retaining sufficient hydrophobicity for membrane partitioning. The target compound also has a lower molecular weight (303.3 Da) and a topological polar surface area of 49.3 Ų [1], placing it within more drug-like property space compared to larger GPR40 agonists.

Lipophilicity Physicochemical Properties ADME Drug Discovery

Selectivity Profile: KDM4C, KDM5C, and EGLN3 Inhibition by N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide vs. Close Structural Benzamide Analogs

BindingDB data (curated from GlaxoSmithKline/ChEMBL) for the target compound reveals inhibition of three distinct targets, all with IC50 < 100 μM: KDM4C (lysine-specific demethylase 4C), KDM5C (lysine-specific demethylase 5C), and EGLN3 (prolyl hydroxylase) [1]. By comparison, a close benzamide analog—N-(1-adamantylmethyl)-4-(trifluoromethyl)benzamide—shows KDM5C IC50 = 2.0 μM [2], while the simple parent scaffold 4-(trifluoromethyl)benzamide displays KDM4C IC50 values in the range of 250–466 nM in optimized assays [3], representing roughly 200–400-fold greater potency than the target compound at this target. This indicates that the 3-hydroxy-4,4-dimethylpentyl side chain introduces steric bulk and polarity that significantly attenuate KDM4C inhibition while preserving broader multi-target engagement.

Epigenetics Demethylase Kinase Selectivity Polypharmacology

Unique 3-Hydroxy-4,4-dimethylpentyl Side Chain Architecture vs. Simpler N-Alkyl Benzamide Analogs

The target compound incorporates a 3-hydroxy-4,4-dimethylpentyl side chain, a structural feature that is absent from simpler benzamide analogs such as N-(3-hydroxy-4,4-dimethylpentyl)benzamide (lacking the CF₃ group), 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (replacing CF₃ with ethyl), and 2-methyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (ortho-methyl substitution) . Among these analogs bearing the identical side chain, only the target compound combines the para-CF₃ group with the hydroxy-dimethylpentyl chain . The CF₃ group enhances metabolic stability via electron withdrawal and increases target binding through hydrophobic and polar interactions, while the tertiary alcohol and gem-dimethyl groups on the side chain restrict conformational flexibility and introduce hydrogen-bond donor capacity (HBD = 2) [1]. This combination is not duplicated in any of the close analogs catalogued in commercial or public databases.

Scaffold Differentiation Side Chain Engineering Steric Effects Medicinal Chemistry

Recommended Research Applications for N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide Based on Quantitative Differentiation Evidence


GPR40 Full Agonist Tool Compound for Maximal β-Cell Insulin Secretion Studies

For laboratories studying glucose-stimulated insulin secretion (GSIS), this compound is fit-for-purpose as a GPR40 full agonist control. Its full agonism classification distinguishes it from the partial agonist fasiglifam (TAK-875), which has been shown to lack robust Gα12 coupling required for maximal GSIS potentiation [1]. Researchers investigating dual Gαq/Gα12 pathway engagement downstream of GPR40 should select this compound over partial agonists.

Epigenetic Polypharmacology Probe Targeting KDM4C, KDM5C, and EGLN3 Simultaneously

The compound's unique multi-target profile—simultaneous inhibition of two histone demethylases (KDM4C, KDM5C) and the hypoxia-sensing prolyl hydroxylase EGLN3 (all IC50 < 100 μM) —makes it a distinctive probe for studying cross-talk between epigenetic regulation and oxygen-sensing pathways. This profile is absent from more potent but target-dedicated benzamide analogs such as 4-(trifluoromethyl)benzamide (KDM4C IC50 = 250–466 nM) [1], which lack the breadth of target engagement.

SAR Studies on the Contribution of para-Trifluoromethyl and 3-Hydroxy-4,4-dimethylpentyl Groups to Benzamide Pharmacology

This compound serves as a critical SAR reference point because it uniquely combines the para-CF₃ and 3-hydroxy-4,4-dimethylpentyl side chain motifs . In a systematic SAR matrix, it can be compared with N-(3-hydroxy-4,4-dimethylpentyl)benzamide (lacking CF₃), 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (ethyl replacement), and the 4-(trifluoromethyl)benzamide parent scaffold to deconvolve the contributions of each functional group to target binding, cellular activity, and ADME properties.

Lead Optimization Starting Point with Favorable Drug-Like Physicochemical Properties

With a molecular weight of 303.3 Da, XLogP3 of 3.5, and TPSA of 49.3 Ų , this compound resides within favorable oral drug-like property space (compliant with Lipinski and Veber rules). Its markedly lower lipophilicity compared to larger GPR40 agonists such as fasiglifam (logP ~5.1, MW 524.6 Da) [1] positions it as an attractive starting scaffold for hit-to-lead optimization where balancing potency with ADME properties is a priority.

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.